N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrazole ring, and a nitro group
Preparation Methods
The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group and the nitro group. The final step involves the formation of the butanamide linkage. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chlorophenyl group can undergo substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and chlorophenyl-containing molecules. Compared to these, N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H23ClN6O3 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-(5-methyl-3-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C20H23ClN6O3/c1-13-11-18(27(29)30)24-25(13)10-4-5-19(28)22-20-14(2)23-26(15(20)3)12-16-6-8-17(21)9-7-16/h6-9,11H,4-5,10,12H2,1-3H3,(H,22,28) |
InChI Key |
JXJPTDCTYUAOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
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